6-Chloro-3-methyl-pyridine-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-2-3-5(8)10-6(4)7(9)11/h2-3H,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNSDEDMKCBDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Chloro 3 Methyl Pyridine 2 Carboxamide
Retrosynthetic Analysis of the 6-Chloro-3-methyl-pyridine-2-carboxamide Core
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. advancechemjournal.com For this compound, the most logical primary disconnection is at the amide bond (C-N bond), as this is a common and reliable bond-forming reaction. This leads to two synthons: a carbonyl cation equivalent of the pyridine (B92270) core and an ammonia (B1221849) equivalent.
Primary Disconnection (Amide Bond): The most straightforward retrosynthetic step is the disconnection of the amide bond. This simplifies the target molecule to 6-Chloro-3-methyl-pyridine-2-carboxylic acid and ammonia. The forward reaction, amidation, is a well-established transformation.
Secondary Disconnection (Pyridine Core): Further deconstruction of the 6-Chloro-3-methyl-pyridine-2-carboxylic acid core can be envisioned through several classical pyridine synthesis strategies. advancechemjournal.com For instance, applying the logic of the Hantzsch pyridine synthesis, the ring can be disconnected into components like a β-keto ester, an aldehyde, and an ammonia source, which would cyclize to form a dihydropyridine (B1217469) intermediate that is subsequently oxidized. advancechemjournal.comwikipedia.org Alternatively, a Guareschi-Thorpe type synthesis could be considered, which involves the condensation of a keto ester with cyanoacetamide. pharmaguideline.com These approaches build the ring from acyclic precursors, allowing for the introduction of the required substituents at various stages.
Synthesis via Pyridinecarboxylic Acid Precursors
This approach is one of the most common, focusing on the synthesis and subsequent amidation of the corresponding carboxylic acid.
The key intermediate for this synthetic route is 6-Chloro-3-methyl-pyridine-2-carboxylic acid. A primary method for its preparation involves the selective oxidation of the methyl group at the 2-position of 6-chloro-2,3-dimethylpyridine (also known as 6-chloro-2,3-lutidine). This transformation leverages the relative reactivity of the methyl groups on the pyridine ring. The methyl group at the 2-position is often more susceptible to oxidation due to the electronic influence of the ring nitrogen.
Common oxidizing agents for this type of transformation include potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions. The reaction must be carefully controlled to prevent over-oxidation or oxidation of the methyl group at the 3-position.
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. Direct condensation of a carboxylic acid and ammonia is thermodynamically unfavorable and requires harsh conditions. Therefore, the carboxylic acid must first be "activated". hepatochem.com This is typically achieved by converting the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by ammonia or an ammonia source. nih.gov
This activation can be accomplished in two main ways:
Conversion to an Acyl Halide: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive 6-chloro-3-methyl-pyridine-2-carbonyl chloride. nih.govmdpi.com This acyl chloride is then reacted with aqueous or gaseous ammonia to yield the desired carboxamide.
Use of Coupling Reagents: A wide variety of coupling reagents are available that facilitate amide bond formation directly from the carboxylic acid and amine in a one-pot procedure. hepatochem.com These reagents work by forming a highly reactive activated intermediate in situ. Common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium/aminium salts. hepatochem.comluxembourg-bio.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to suppress side reactions and reduce racemization in chiral substrates. luxembourg-bio.com
Below is a table of common coupling reagents used for amide bond formation.
| Reagent Class | Examples | Full Name | Mechanism/Notes |
| Carbodiimides | DCC, DIC, EDC | Dicyclohexylcarbodiimide (B1669883), Diisopropylcarbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | Forms an O-acylisourea intermediate. The byproduct of DCC is a urea precipitate, while EDC and its byproduct are water-soluble. Often used with additives like HOBt or HOAt to improve efficiency. peptide.comiris-biotech.de |
| Phosphonium Salts | PyBOP, PyAOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Forms an activated OBt/OAt ester. Does not react with the amine component, which can be an advantage over uronium salts. peptide.com |
| Uronium/Aminium Salts | HBTU, HATU, TBTU, COMU® | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Highly reactive and efficient, leading to fast reaction times. Can form a guanidinium byproduct if the amine reacts with the coupling reagent. peptide.comiris-biotech.de |
Strategies Involving Substituted Pyridine Ring Formation
An alternative to modifying a pre-existing pyridine is to construct the substituted ring from acyclic precursors. This approach offers high modularity, allowing for the introduction of various substituents by choosing the appropriate starting materials. nih.gov
Several named reactions describe the synthesis of the pyridine core via cyclization.
Hantzsch Pyridine Synthesis: This is a classic multi-component reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia. wikipedia.orgpharmaguideline.comresearchgate.net The initial product is a dihydropyridine, which is then oxidized to the aromatic pyridine. wikipedia.org To synthesize a molecule with the specific substitution pattern of this compound, carefully chosen, non-symmetrical precursors would be required, making this a complex but feasible route.
Krohnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate (B1210297). pharmaguideline.com It is a versatile method for producing 2,4,6-trisubstituted pyridines.
Cascade Reactions: Modern synthetic methods often employ cascade or domino reactions to build complex rings in a single step. For example, a copper-catalyzed cascade reaction involving alkenylboronic acids and α,β-unsaturated ketoxime O-pentafluorobenzoates can lead to highly substituted pyridines through a sequence of cross-coupling, electrocyclization, and oxidation. nih.gov Ring-closing metathesis (RCM) of appropriately designed diene precursors followed by an elimination step is another powerful strategy for accessing substituted pyridines. nih.gov
Directed Ortho Metalation (DoM) is a powerful regioselective method for functionalizing aromatic and heteroaromatic rings. scielo.brwikipedia.org The strategy relies on a "directing metalation group" (DMG) on the ring, which coordinates to a strong base (typically an organolithium reagent like n-butyllithium or an amide base like LDA) and directs deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting lithiated species can then be quenched with an electrophile to introduce a new substituent with high regioselectivity. wikipedia.org
For a pyridine core, where the ring itself is electron-deficient, a DMG is generally required to facilitate C-H activation over nucleophilic addition of the organolithium reagent. uwindsor.ca A synthetic strategy for this compound using DoM could involve:
Starting with a pyridine bearing a suitable DMG at the 2-position (e.g., a secondary amide or an oxazoline).
Using a strong lithium amide base (like LDA or LiTMP, which are less prone to addition) to deprotonate the C-3 position. uwindsor.ca
Quenching the resulting lithiated intermediate with a methylating agent (e.g., methyl iodide) to install the 3-methyl group.
Subsequent manipulation, including chlorination at the 6-position and conversion of the DMG into the final carboxamide, would complete the synthesis.
This methodology provides a highly controlled, step-wise approach to building the polysubstituted pyridine core. researchgate.net
Halogenation and Methylation Strategies on Pyridine Scaffolds
The synthesis of this compound often involves the strategic introduction of chlorine and methyl groups onto a pyridine ring.
Introduction of Chlorine at the 6-Position
The introduction of a chlorine atom at the 6-position of the pyridine ring is a critical step. One common approach involves the direct chlorination of a suitable pyridine precursor. For instance, the chlorination of 2-hydroxypyridine derivatives can be achieved using reagents like phosphoryl chloride (POCl₃) to yield the corresponding 2-chloropyridine. chempanda.com Another method involves the deaminative chlorination of aminopyridines, which can selectively replace an amino group with a chlorine atom, offering a valuable route for late-stage functionalization. nih.gov
A different strategy begins with a pre-functionalized pyridine ring. For example, a synthetic route to a related compound, 3-amino-2-chloro-4-methylpyridine, involves the chlorination of 3-cyano-4-methyl-2-pyridone using a strong chlorinating agent such as a mixture of POCl₃ and PCl₅. google.com This highlights a pathway where chlorination occurs on a pyridone intermediate.
| Reagent | Substrate Example | Product Type | Reference |
| Phosphoryl chloride (POCl₃) | 2-Hydroxypyridine | 2-Chloropyridine | chempanda.com |
| Pyrylium tetrafluoroborate / MgCl₂ | Aminopyridine | Chloropyridine | nih.gov |
| POCl₃ / PCl₅ | 3-Cyano-4-methyl-2-pyridone | 2-Chloro-3-cyano-4-methylpyridine | google.com |
Introduction of Methyl Group at the 3-Position
The placement of a methyl group at the 3-position of the pyridine ring can be accomplished through various synthetic routes. One approach is to start with a precursor that already contains the methyl group. For example, the synthesis of 2-chloro-5-trichloromethylpyridine has been achieved through the vapor-phase chlorination of 3-methylpyridine (B133936). google.com While this example involves further reaction of the methyl group, it demonstrates the use of a methylated starting material.
Alternative strategies involve building the pyridine ring with the desired substitution pattern. A synthesis of 3-Amino-2-chloro-4-methylpyridine reported by Zhang et al. involves a Michael addition with crotonaldehyde, which introduces the methyl group at the desired position during the ring formation. chemicalbook.com Another method reported by Gupton et al. starts with a Knovenagel condensation, where the methyl group is also incorporated early in the synthetic sequence. chemicalbook.com
Post-Synthetic Modification and Derivatization Techniques
Once the core structure of this compound is assembled, further modifications can be made to the carboxamide moiety or the pyridine ring.
Modifications of the Carboxamide Moiety
The carboxamide group is a versatile functional handle for further derivatization. Standard amide coupling reactions can be employed to introduce a variety of substituents. For instance, the synthesis of N²,N⁶-bis(1-(2-(1-(4-substituted-phenyl)ethylidene)hydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamides demonstrates the reaction of a pyridine dicarbonyl dichloride with amino acid esters to form amide bonds. mdpi.com This principle can be applied to modify the carboxamide of the target compound.
Furthermore, the amide nitrogen can be alkylated or participate in condensation reactions. For example, the reaction of pyridine carboxamides with 1,3-propanesultone leads to the formation of sulfobetaines. researchgate.net This indicates the potential for N-functionalization of the carboxamide group.
| Reaction Type | Reagents | Product Type | Reference |
| Amide Coupling | Acyl chloride, Amine | Substituted Amide | mdpi.com |
| N-Alkylation | 1,3-Propanesultone | Sulfobetaine | researchgate.net |
Functional Group Interconversions on the Pyridine Ring
The substituents on the pyridine ring can be interconverted to create a range of derivatives. For example, a chlorine atom on the pyridine ring can be displaced by other nucleophiles in a nucleophilic aromatic substitution reaction. While direct examples for this compound are not provided, the reactivity of chloropyridines is well-established. chempanda.com
Additionally, other functional groups can be introduced or modified. For instance, the synthesis of 3-(aminomethyl)-6-chloropyridines involves the conversion of a precursor to an aminomethyl group, demonstrating the possibility of modifying substituents at other positions on the ring. google.com
Reaction Optimization and Scale-Up Considerations
For halogenation reactions, controlling the temperature can be crucial for achieving satisfactory yields and accommodating various functional groups. nih.gov In the case of vapor-phase chlorination, using a fluidized bed of a material like microspheroidal silica (B1680970) can provide better control of the reaction temperature. google.com
When scaling up, potential hazards must be considered. For example, nitration-based procedures for related compounds can present thermo-chemical hazards and the potential for "run-away" reactions in large quantities. google.comchemicalbook.com Therefore, selecting safer and more controlled synthetic routes is paramount for industrial applications. The choice of reagents and solvents also plays a significant role in the cost-effectiveness and environmental impact of the process.
| Parameter | Consideration | Example | Reference |
| Yield Optimization | Statistical methods (e.g., quadratic orthogonal test) | Improved synthesis of 2-Chloro-3-amino-4-methylpyridine | researchgate.net |
| Temperature Control | Crucial for selectivity and yield in halogenations | Deaminative chlorination of aminopyridines | nih.gov |
| Safety | Avoidance of hazardous procedures at scale | Nitration-based syntheses | google.comchemicalbook.com |
| Process Control | Use of fluidized bed for gas-phase reactions | Vapor-phase chlorination of 3-methylpyridine | google.com |
Spectroscopic and Structural Data for this compound Not Publicly Available
Following a comprehensive search of publicly available scientific databases and literature, detailed experimental spectroscopic and structural characterization data for the specific chemical compound This compound could not be located.
The requested information, which includes detailed analysis from advanced Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy, appears to be absent from the public domain. This prevents the creation of a scientifically accurate article based on the provided outline.
Searches for ¹H NMR, ¹³C NMR, two-dimensional NMR techniques (COSY, HSQC, HMBC), Fourier Transform Infrared (FT-IR) spectroscopy, and Raman spectroscopy data for this specific molecule did not yield any direct experimental results. While information is available for structurally related compounds, such as various pyridine carboxamides and chloro-methyl-pyridines, these analogs differ in the substitution pattern on the pyridine ring or the functional group at the 2-position. Extrapolating data from these related but distinct molecules would be scientifically unsound and would not meet the requirements for accuracy.
Therefore, the generation of an article with the specified detailed research findings and data tables is not possible at this time.
Spectroscopic and Structural Characterization of 6 Chloro 3 Methyl Pyridine 2 Carboxamide
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for the structural elucidation of organic compounds. It provides crucial information regarding the molecular weight and elemental composition of a molecule, and its fragmentation patterns offer insights into the compound's structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of a compound by measuring the mass-to-charge ratio (m/z) with very high precision. For 6-Chloro-3-methyl-pyridine-2-carboxamide, the expected exact mass can be calculated based on the precise masses of its constituent isotopes.
The molecular formula of this compound is C₇H₇ClN₂O. The theoretical exact mass can be calculated as follows:
| Element | Quantity | Isotopic Mass | Total Mass |
| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |
| Hydrogen (¹H) | 7 | 1.007825 | 7.054775 |
| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |
| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total | 170.024691 |
An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confirm the elemental composition of the molecule. For instance, HRMS analysis of related compounds like N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine has been successfully performed using techniques such as ESI-TOF (Electrospray Ionization - Time of Flight) to confirm their structures. mdpi.com
Fragmentation Pathways of Pyridine (B92270) Carboxamides
Upon ionization, the molecular ion peak [M]⁺ would be observed. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be seen, with the [M+2]⁺ peak being approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Common fragmentation pathways for pyridine carboxamides would likely involve:
Loss of the carboxamide group: Cleavage of the C-C bond between the pyridine ring and the carboxamide group can lead to the loss of •CONH₂ (44 Da), resulting in a [M - 44]⁺ fragment.
Alpha-cleavage: The amide group can undergo alpha-cleavage, leading to the formation of a pyridyl-carbonyl cation.
Loss of chlorine: The chlorine atom can be lost as a radical, leading to a [M - 35]⁺ fragment.
Ring fragmentation: At higher energies, the pyridine ring itself can fragment, although this often leads to more complex and less diagnostic ions.
For example, studies on the mass spectra of related quinazolinone derivatives show fragmentation patterns involving the loss of amide-related groups and subsequent ring fissions. mdpi.com Similarly, mass spectral data for 6-chloropicolinic acid, a related pyridine derivative, shows a prominent peak corresponding to the loss of the carboxylic acid group. nih.gov
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound.
While the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of closely related pyridine carboxamide structures allows for informed predictions about its solid-state conformation. For example, the crystal structures of several N-(pyridine-2-carbonyl)pyridine-2-carboxamides have been determined, revealing largely planar molecular structures. nih.gov In these related compounds, the planarity is a key feature, although substituents can cause distortions.
For this compound, one would expect the pyridine ring and the carboxamide group to be nearly coplanar to maximize conjugation. The presence of the chloro and methyl substituents on the pyridine ring would influence the crystal packing through various intermolecular interactions, such as:
Hydrogen Bonding: The amide group (-CONH₂) is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This would likely lead to the formation of hydrogen-bonded networks in the crystal lattice, a common feature in the crystal structures of primary amides. apolloscientific.co.uk
Halogen Bonding: The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom (like the oxygen of a carboxamide group or the nitrogen of a pyridine ring) of a neighboring molecule.
π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, further stabilizing the crystal structure. The substitution pattern on the ring will affect the geometry of these interactions.
The synthesis and X-ray crystallographic analysis of various pyridine-2,6-dicarboxamide derivatives have shown how different substituents guide the formation of specific supramolecular architectures through these types of non-covalent interactions. mdpi.comrsc.org
Chiroptical Spectroscopy (if applicable for chiral derivatives)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. These methods measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds.
The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties.
While the synthesis of chiral pyridine carboxamide derivatives has been reported, for instance, by incorporating chiral amino acid moieties, no such derivatives of this compound were found in the reviewed literature. mdpi.comresearchgate.net Consequently, this section is not directly applicable to the title compound as it is not chiral, and no relevant chiral derivatives have been characterized using chiroptical methods. Should chiral derivatives be synthesized in the future, chiroptical spectroscopy would be an essential tool for their stereochemical characterization. nih.govnih.gov
Chemical Reactivity and Derivatization of 6 Chloro 3 Methyl Pyridine 2 Carboxamide
Reactivity of the Pyridine (B92270) Nitrogen Atom
The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, rendering it Lewis basic and nucleophilic. However, its reactivity in 6-Chloro-3-methyl-pyridine-2-carboxamide is significantly modulated by the electronic effects of the ring substituents. The presence of the electron-withdrawing chloro group at the C6 position and the carboxamide group at the C2 position decreases the electron density of the aromatic system and, consequently, reduces the basicity and nucleophilicity of the ring nitrogen. wikipedia.org
Despite this deactivation, the pyridine nitrogen can still undergo reactions typical for this functional group, such as protonation with strong acids to form pyridinium (B92312) salts, or N-oxidation using peracids like m-CPBA to yield the corresponding pyridine N-oxide. wikipedia.org Alkylation of the nitrogen atom is also possible, typically requiring strong alkylating agents. wikipedia.org For instance, reactions of similar bis(imino)pyridine systems with organolithium reagents have been shown to produce N-methylated species. nih.gov These reactions often proceed through single electron-transfer (SET) mechanisms, highlighting the nuanced reactivity of the pyridine nitrogen when influenced by various substituents. nih.gov Such N-functionalization can dramatically alter the electronic properties of the ring, further influencing subsequent reactions.
Reactions Involving the Carboxamide Functionality
The primary carboxamide group at the C2 position is a key functional handle for derivatization, offering pathways for N-alkylation, acylation, hydrolysis, and amidation.
N-Alkylation and Acylation Reactions
The nitrogen atom of the primary amide is nucleophilic and can react with various electrophiles. N-alkylation can be achieved using alkyl halides in the presence of a base to deprotonate the amide nitrogen, forming a more potent nucleophile. Similarly, N-acylation can be performed with acyl chlorides or anhydrides to generate N-acylcarboxamide derivatives. These reactions provide a straightforward method to introduce a wide variety of substituents onto the carboxamide nitrogen, thereby modifying the compound's steric and electronic properties. While specific examples for this compound are not prevalent in readily available literature, the N-alkylation of other pyridine carboxamides, such as the synthesis of 6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide, demonstrates the feasibility of this transformation on a similar scaffold. sigmaaldrich.com
Hydrolysis and Amidation Pathways
The carboxamide functionality can undergo hydrolysis to the corresponding carboxylic acid, 6-Chloro-3-methyl-pyridine-2-carboxylic acid. This reaction is typically carried out under acidic or basic conditions with heating. pipzine-chem.comthieme-connect.de The conversion of a nitrile group, a precursor to the carboxamide, directly to the carboxylic acid via hydrolysis is also a common synthetic route. google.com
Furthermore, the primary amide can potentially undergo transamidation reactions. In this process, treatment with a different amine, particularly at elevated temperatures, can lead to the displacement of ammonia (B1221849) and the formation of a new secondary or tertiary carboxamide. For example, processes involving the reaction of pyrazine (B50134) carboxylic acid esters with amines to form new amides have been documented, illustrating a similar principle of amide formation. google.com
Reactivity at the Chlorine Atom (e.g., Nucleophilic Aromatic Substitution, Cross-Coupling Reactions)
The chlorine atom at the C6 position is a prime site for modification, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The position of the chlorine atom, para to the ring nitrogen, makes it particularly susceptible to these transformations. wikipedia.orgyoutube.com
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions relative to the ring nitrogen. In this compound, the chlorine atom is at the activated C6 position. wikipedia.orgyoutube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before the chloride ion is expelled to restore aromaticity. chemistrysteps.comresearchgate.net
A wide range of nucleophiles can be employed in these SNAr reactions, including:
Amines: Reaction with primary or secondary amines yields 6-amino-substituted pyridine derivatives. youtube.com
Alkoxides and Thiolates: Using alkoxides (RO⁻) or thiolates (RS⁻) results in the formation of the corresponding ethers or thioethers. wikipedia.org
Hydroxide (B78521): Reaction with hydroxide ions can lead to the formation of the corresponding 6-hydroxypyridine derivative.
The presence of the electron-withdrawing carboxamide group at the C2 position further activates the ring towards nucleophilic attack, making these substitution reactions relatively efficient. chemistrysteps.comnih.gov
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the site of the chloro substituent.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with an organoboronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.org It is a versatile method for introducing aryl, heteroaryl, or vinyl groups at the C6 position, creating biaryl structures. The choice of palladium precatalyst, ligand, and base is crucial for achieving high yields, especially with less reactive chloroarenes. organic-chemistry.orgresearchgate.netnih.gov
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming C-N bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orglibretexts.org It is an alternative to classical SNAr for amination and often proceeds under milder conditions with a broader substrate scope, tolerant of various functional groups. wikipedia.orgresearchgate.net Specialized phosphine (B1218219) ligands are typically required to facilitate the catalytic cycle. libretexts.org
| Reaction Type | Reagents | Product Type |
| Nucleophilic Aromatic Substitution | Nu-H (e.g., R₂NH, ROH, RSH) | 6-Nu-3-methyl-pyridine-2-carboxamide |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | 6-R-3-methyl-pyridine-2-carboxamide |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base, Ligand | 6-(R₂N)-3-methyl-pyridine-2-carboxamide |
Reactivity at the Methyl Group (e.g., Oxidation, Halogenation)
The methyl group at the C3 position, while generally less reactive than the other functional groups, can also be chemically transformed.
Oxidation
The benzylic-like methyl group can be oxidized using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Depending on the reaction conditions, the oxidation can yield the corresponding aldehyde (6-chloro-2-carboxamido-pyridine-3-carbaldehyde) or, with more vigorous oxidation, the carboxylic acid (6-chloro-2-carboxamidopyridine-3-carboxylic acid).
Halogenation
Halogenation of the methyl group can be achieved through a free-radical mechanism. wikipedia.org This typically involves reacting the compound with a halogen (e.g., Cl₂ or Br₂) in the presence of ultraviolet (UV) light or a radical initiator like AIBN. wikipedia.orgyoutube.com The reaction proceeds via a chain mechanism, leading to the sequential replacement of the hydrogen atoms of the methyl group. This can result in a mixture of mono-, di-, and tri-halogenated products (e.g., 6-chloro-3-(chloromethyl)pyridine-2-carboxamide). A patent describing the halogenation of 3-methylpyridine (B133936) highlights the industrial relevance of such transformations. google.com
| Reaction Type | Reagents | Product Type |
| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | 6-chloro-2-carboxamidopyridine-3-carboxylic acid |
| Radical Halogenation | X₂ (X=Cl, Br), UV light or initiator | 6-chloro-3-(halomethyl)pyridine-2-carboxamide |
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity
The regioselectivity of reactions on this compound is largely dictated by the inherent electronic properties of the substituted pyridine ring.
In nucleophilic aromatic substitution , the attack is highly regioselective for the C6 position. This is due to the strong activation provided by the ring nitrogen at the para position, which stabilizes the intermediate Meisenheimer complex. wikipedia.org Directing alkylation to other positions, such as C4, often requires specific catalytic systems designed to override the inherent C2/C6 preference. acs.orgacs.org
The functionalization of the methyl group versus the aromatic ring is controlled by the reaction conditions. Radical conditions (UV light, radical initiators) will selectively functionalize the methyl group, while polar or organometallic conditions will favor reactions at the ring, primarily at the C6-Cl position. wikipedia.org
Stereoselectivity
Stereochemical considerations become important when new chiral centers or elements are introduced.
A key area where stereoselectivity is crucial is in the formation of atropisomers . nih.gov If a bulky aryl or heteroaryl group is introduced at the C6 position via a Suzuki-Miyaura coupling, rotation around the newly formed C-C single bond may be hindered. stereoelectronics.orgnsf.gov If the barrier to rotation is sufficiently high, stable, separable enantiomers (atropisomers) can result. stereoelectronics.orgresearchgate.net The synthesis of such axially chiral biaryls is a significant area of research, with applications in catalysis and medicinal chemistry. researchgate.netacs.org
Reactions at the carboxamide nitrogen or the methyl group could also introduce chirality if an enantiomerically pure reagent is used or if a new stereocenter is created under asymmetric conditions.
Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies (chemical aspects only)
The systematic chemical modification of a lead compound is fundamental to medicinal chemistry and drug discovery, allowing for the exploration of its Structure-Activity Relationship (SAR). For this compound, the synthesis of analogues and derivatives focuses on chemically altering specific parts of the molecule to understand how these changes affect its biological activity. The primary goals from a chemical perspective are to create a diverse set of related compounds for biological screening. Synthetic strategies are typically centered on three main areas of the molecule: the carboxamide side chain, the substituents on the pyridine ring, and the core pyridine scaffold itself.
Modification of the Carboxamide Group
One of the most direct methods for generating a library of derivatives is the modification of the N-substituent of the carboxamide group. This is typically achieved by first synthesizing the precursor, 6-chloro-3-methyl-pyridine-2-carboxylic acid. This carboxylic acid can be activated to facilitate amide bond formation. Common activation methods include conversion to an acid chloride, an ester, or using coupling agents.
For instance, 6-chloro-3-methyl-pyridine-2-carboxylic acid can be reacted with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 6-chloro-3-methyl-pyridine-2-carbonyl chloride. This intermediate is then reacted with a wide array of primary and secondary amines to yield the desired N-substituted carboxamides. This approach allows for the introduction of various functionalities, including aliphatic chains, aromatic rings, and heterocyclic systems. mdpi.commdpi.com The reaction of an ester precursor, such as ethyl 6-chloro-3-methyl-pyridine-2-carboxylate, with an amine, often under heat, provides another reliable route to diverse amides. mdpi.com
The table below illustrates hypothetical derivatives synthesized via this N-substitution strategy, showcasing the chemical diversity that can be achieved.
Table 1: Representative Analogues from N-Substitution of the Carboxamide Group
| Derivative Name | Amine Reagent | R-Group on Carboxamide Nitrogen |
|---|---|---|
| 6-Chloro-N-cyclopropyl-3-methyl-pyridine-2-carboxamide | Cyclopropylamine | Cyclopropyl |
| 6-Chloro-3-methyl-N-phenyl-pyridine-2-carboxamide | Aniline | Phenyl |
| 6-Chloro-3-methyl-N-(pyridin-4-yl)-pyridine-2-carboxamide | 4-aminopyridine | 4-pyridyl |
| 6-Chloro-N-(2-methoxyethyl)-3-methyl-pyridine-2-carboxamide | 2-methoxyethanamine | -CH₂CH₂OCH₃ |
Substitution and Modification on the Pyridine Ring
Altering the electronic and steric properties of the pyridine core is another critical strategy in SAR studies. This involves modifying the existing substituents at the 3- and 6-positions.
Modification at the 6-Position: The chlorine atom at the 6-position is a versatile handle for synthetic modification. While it is often an important feature for biological activity, its replacement with other groups can provide valuable SAR insights. For example, nucleophilic aromatic substitution reactions can be employed to replace the chloro group. Analogues containing other halogens, such as fluorine or bromine, can be synthesized to probe the effect of halogen size and electronegativity. acs.org The synthesis of such compounds often starts from a different pyridine precursor already bearing the desired substituent.
Modification at the 3-Position: The 3-methyl group can also be a target for chemical modification. For example, oxidation of the methyl group can lead to a carboxylic acid, which can then be converted into esters or other amides. Alternatively, the methyl group can be functionalized through free-radical halogenation to introduce a handle for further derivatization. Synthesizing analogues with different small alkyl groups or electron-withdrawing groups like a cyano or nitro group at this position helps to map the steric and electronic requirements of the target. google.com The synthesis of a 3-fluoro analogue, for example, would likely start from a precursor like 6-chloro-3-fluoro-2-picoline, which is then oxidized to the carboxylic acid and subsequently converted to the carboxamide. google.com
The table below describes potential derivatives based on modifications to the pyridine ring substituents.
Table 2: Representative Analogues from Pyridine Ring Substitution
| Derivative Name | Modification | Synthetic Precursor Example |
|---|---|---|
| 6-Fluoro-3-methyl-pyridine-2-carboxamide | 6-Cl replaced with 6-F | 6-Fluoro-3-methyl-2-pyridinecarboxylic acid |
| 6-Bromo-3-methyl-pyridine-2-carboxamide | 6-Cl replaced with 6-Br | 6-Bromo-3-methyl-2-pyridinecarboxylic acid |
| 6-Chloro-3-cyano-pyridine-2-carboxamide | 3-CH₃ replaced with 3-CN | 6-Chloro-3-cyano-2-pyridinecarboxylic acid |
These synthetic efforts, by systematically altering the chemical structure of this compound, provide a chemical foundation for detailed SAR studies. Each new derivative helps to build a comprehensive picture of the chemical features required for biological activity. The insights gained from screening these libraries of compounds are crucial for designing more potent and selective molecules. nih.govnih.gov
Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical studies published that focus solely on the chemical compound “this compound.”
Therefore, it is not possible to generate an article with the requested detailed, scientifically accurate research findings for the specific subsections outlined in your prompt. The necessary data from quantum chemical calculations, molecular dynamics simulations, predicted spectroscopic parameters, or conformational analyses for this particular molecule are not present in the accessible research databases and publications.
To provide the specific data tables and in-depth analysis required would necessitate fabricating information, which would be scientifically inaccurate.
Computational and Theoretical Studies of 6 Chloro 3 Methyl Pyridine 2 Carboxamide
Reaction Pathway Analysis and Transition State Calculations
Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the reaction pathway analysis or transition state calculations for the compound 6-Chloro-3-methyl-pyridine-2-carboxamide. While computational methods such as Density Functional Theory (DFT) are commonly used to investigate reaction mechanisms, including identifying transition states and calculating activation energies for related pyridine (B92270) derivatives, no such detailed research findings have been published for this particular molecule.
Therefore, it is not possible to provide specific data tables or a detailed analysis of the reaction pathways and transition state calculations for this compound at this time. Further theoretical research would be required to elucidate these specific computational and mechanistic details.
Lack of Specific Research Data for this compound
Following a comprehensive and exhaustive search of scientific literature and databases, it has been determined that there is a significant lack of specific published research on the chemical compound This compound to fulfill the detailed article outline provided. The available scientific information predominantly focuses on the broader class of pyridine carboxamides or other specific derivatives, without detailing the mechanistic investigations requested for this particular compound.
The strict requirement for thorough, informative, and scientifically accurate content, including detailed research findings and data tables for each specified subsection, cannot be met without resorting to speculation or generalization from other related compounds, which would violate the principles of scientific accuracy and the specific instructions provided.
Therefore, this article on the "Mechanistic Investigations of this compound Interactions (Non-Clinical Focus)" cannot be generated as requested due to the absence of the necessary specific data in the public domain.
To provide a valuable and accurate scientific article, it would be necessary to select a pyridine carboxamide derivative for which a more substantial body of research is available. Alternatively, a more general review of the structure-activity relationships and mechanistic studies of the pyridine carboxamide scaffold could be produced, drawing on a wider range of examples from the scientific literature.
Analytical Methodologies for 6 Chloro 3 Methyl Pyridine 2 Carboxamide
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone for the separation of "6-Chloro-3-methyl-pyridine-2-carboxamide" from impurities, starting materials, and by-products. It is also fundamental for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of pyridine (B92270) derivatives due to its high resolution, sensitivity, and adaptability. researchgate.net A reverse-phase HPLC (RP-HPLC) method is typically suitable for a compound with the polarity and structure of "this compound".
Detailed Research Findings: For related pyridine derivatives, RP-HPLC methods have been successfully developed and validated. researchgate.net These methods often utilize a C18 stationary phase, which is effective for retaining and separating compounds of intermediate polarity. The mobile phase usually consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) or water with an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a mixture with varying polarities. Detection is commonly performed using a UV detector, set at a wavelength where the pyridine chromophore exhibits strong absorbance, typically in the range of 220-270 nm. researchgate.net
| Parameter | Typical Conditions for Related Pyridine Carboxamides |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water or Methanol:Water (gradient or isocratic) |
| Detector | UV-Vis Diode Array Detector (DAD) at ~220-270 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Temperature | Ambient or controlled (e.g., 25-30 °C) |
This interactive table summarizes typical HPLC parameters based on methods for related compounds.
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. The viability of GC for "this compound" would depend on its thermal stability and volatility. For many pyridine derivatives, GC-MS is a standard analytical method. researchgate.net
Detailed Research Findings: Studies on related compounds, such as methylpyridine derivatives and other substituted pyridine carboxamides, have demonstrated the utility of GC-MS. researchgate.netspectrabase.com These analyses typically use a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). The mass spectrometer provides not only quantitative data but also structural information through the fragmentation pattern of the molecule, aiding in its identification. For less volatile compounds or those that might degrade at high temperatures, derivatization to a more volatile and stable form, for instance through silylation, can be employed. nist.gov
| Parameter | Typical Conditions for Related Pyridine Derivatives |
| Column | Capillary column (e.g., DB-5, HP-5MS, 30 m x 0.25 mm) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temp. | 250-280 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Ionization (MS) | Electron Ionization (EI) |
This interactive table presents common GC parameters used for the analysis of similar compounds.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring reaction progress, identifying compounds, and determining purity. mdpi.comasm.orgnih.gov
Detailed Research Findings: In the synthesis of various pyridine carboxamide derivatives, TLC is routinely used. mdpi.comasm.org The stationary phase is typically silica (B1680970) gel pre-coated on aluminum or glass plates. A variety of solvent systems can be used as the mobile phase, with the polarity adjusted to achieve optimal separation (typically an Rf value between 0.3 and 0.7). Common mobile phases include mixtures of a non-polar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent such as ethyl acetate (B1210297) or methanol. Visualization of the spots is usually achieved under UV light (at 254 nm), as the pyridine ring is UV-active. asm.org Additionally, chemical staining agents like iodine vapor or specific reagents can be used for visualization. asm.org
| Parameter | Typical Conditions for Pyridine Carboxamides |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate or Chloroform:Methanol mixtures |
| Visualization | UV light (254 nm), Iodine vapor |
This interactive table outlines typical conditions for TLC analysis of related compounds.
Quantitative Analysis Methods
For the precise quantification of "this compound", spectrophotometric and titrimetric methods can be considered, although the former is more common for this class of compounds.
UV-Visible spectrophotometry is a straightforward and widely used method for the quantitative analysis of compounds containing chromophores. The pyridine ring system in "this compound" provides the necessary chromophore for UV analysis.
Detailed Research Findings: The UV spectrum of pyridine and its derivatives, such as 2-chloropyridine, shows characteristic absorption bands in the UV region. researchgate.netresearchgate.netnist.gov Typically, pyridine-based compounds exhibit one or more absorption maxima (λmax) between 200 and 300 nm. For quantitative analysis, a specific λmax is chosen where the compound shows significant absorbance and potential interferences are minimal. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of "this compound" in a sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law. The choice of solvent is crucial, as it can influence the position and intensity of the absorption bands; common solvents include ethanol, methanol, or acetonitrile.
| Parameter | Expected Conditions for the Target Compound |
| Instrument | UV-Visible Spectrophotometer |
| Wavelength (λmax) | Expected in the 220-280 nm range |
| Solvent | Ethanol, Methanol, or Acetonitrile |
| Calibration Range | Dependent on molar absorptivity |
This interactive table summarizes expected parameters for spectrophotometric analysis.
Titrimetric or volumetric analysis is a classical quantitative method. However, for a complex organic molecule like "this compound," its application may be limited and less specific compared to chromatographic methods. A potential approach could involve non-aqueous acid-base titration. The basic nitrogen atom of the pyridine ring could theoretically be titrated with a strong acid, like perchloric acid, in a non-aqueous solvent such as glacial acetic acid. The endpoint could be determined potentiometrically or with a visual indicator. However, the presence of other functional groups might interfere, and this method would lack the specificity to distinguish the target compound from other basic impurities. Due to these limitations and the prevalence of more specific instrumental methods, there is a scarcity of published titrimetric procedures for this type of compound.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Identification and Quantification
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are the methods of choice for the analysis of pyridine carboxamide derivatives. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly prevalent due to the polarity and thermal characteristics of many carboxamides.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a powerful tool for the analysis of pyridine carboxamide compounds. mdpi.comjsbms.jp In a typical setup, a High-Speed or Ultra-High-Performance Liquid Chromatography (UHPLC) system is coupled to a mass spectrometer, such as a quadrupole, time-of-flight (TOF), or triple quadrupole (QqQ) instrument. mdpi.comjsbms.jp For pyridine-carboxylate derivatives, electrospray ionization (ESI) in positive mode is commonly used, as the pyridine nitrogen is readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺. researchgate.net The choice of column is often a reversed-phase C18 column, which effectively separates compounds based on their hydrophobicity. mdpi.comresearchgate.net
LC-MS enables not only the quantification of the target analyte but also the identification of related substances and metabolites. jsbms.jp High-resolution mass spectrometry (HRMS), such as LC-QTOF-MS, provides highly accurate mass measurements, which aids in the tentative identification of unknown compounds in complex samples, like metabolites in biological fluids. jsbms.jp For quantitative analysis, tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. capes.gov.br
Table 1: Example LC-MS Parameters for Analysis of Pyridine Derivatives
| Parameter | Description | Source |
|---|---|---|
| Chromatography System | High-Speed or UHPLC System | mdpi.com |
| Column | Reversed-Phase (RP) C18 | mdpi.comresearchgate.net |
| Mobile Phase | Acetonitrile and water (often with additives like formic or acetic acid to aid ionization) | researchgate.net |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | researchgate.net |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Triple Quadrupole (QqQ) | mdpi.comjsbms.jp |
| Primary Ion Observed | Protonated Molecule [M+H]⁺ | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS):
While less common for polar carboxamides without modification, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, particularly after a derivatization step to increase the volatility and thermal stability of the analyte. nist.gov For related heterocyclic compounds, GC-MS analysis often involves an injection port temperature programmed to rise gradually to prevent thermal degradation of the analyte before it reaches the column. nist.gov Electron ionization (EI) is the most common ionization technique in GC-MS, producing a characteristic fragmentation pattern that serves as a chemical fingerprint for identification.
Sample Preparation and Derivatization for Analysis
The goal of sample preparation is to extract the analyte from its matrix (e.g., plant tissue, soil, biological fluids), remove interfering substances, and concentrate it to a level suitable for instrumental analysis. epa.gov The error in the sample preparation portion of an analytical procedure can be considerably higher than that in the methodology itself if not performed correctly. epa.gov
Sample Preparation:
A typical workflow for solid samples, such as plant tissues, involves several steps. nih.gov First, the sample is homogenized, often using liquid nitrogen to make the tissue brittle and easier to grind into a fine powder with a mortar and pestle. nih.gov The homogenized sample is then extracted with a suitable buffer or solvent solution. nih.gov This is followed by centrifugation to separate solid debris from the liquid supernatant containing the analyte. nih.gov The resulting supernatant, or crude extract, may be further purified using techniques like solid-phase extraction (SPE) to remove matrix components that could interfere with the analysis.
Table 2: General Sample Preparation Steps for Plant Tissues
| Step | Purpose | Example Method | Source |
|---|---|---|---|
| Homogenization | Break down sample structure for efficient extraction. | Grinding with liquid nitrogen in a mortar and pestle. | nih.gov |
| Extraction | Solubilize the target analyte. | Mixing with a sodium phosphate buffer solution. | nih.gov |
| Centrifugation | Separate solid matrix components from the liquid extract. | High-speed centrifugation (e.g., 12,000 rpm). | nih.gov |
| Purification (Optional) | Remove interfering compounds. | Solid-Phase Extraction (SPE). |
Derivatization:
Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical method. For GC-MS analysis of compounds with polar functional groups like amides (-CONH₂) and acidic protons, derivatization is often necessary to improve volatility and thermal stability. nist.gov
Silylation is the most common derivatization technique for this purpose. researchgate.net It involves replacing active hydrogens on functional groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, sometimes with a catalyst like trimethylchlorosilane (TMCS). researchgate.net The reaction is often carried out in a solvent like pyridine, which can act as both a solvent and an acid scavenger, helping to drive the reaction to completion. researchgate.net The resulting TMS-derivatized this compound would be more volatile and less prone to thermal degradation in the GC inlet, leading to better chromatographic peak shape and more reliable quantification. nist.govresearchgate.net
Derivatization can also be used to enhance detection sensitivity in LC-MS. researchgate.net Attaching a chemical tag that is easily ionized can significantly improve the signal in the mass spectrometer. For instance, creating pyridine-carboxylate derivatives of certain analytes has been shown to enhance ESI-MS sensitivity. researchgate.net
Role of 6 Chloro 3 Methyl Pyridine 2 Carboxamide in Chemical Synthesis and Materials Science
Precursor in Organic Synthesis
The unique arrangement of functional groups on the pyridine (B92270) ring of 6-Chloro-3-methyl-pyridine-2-carboxamide makes it a valuable starting material and intermediate in synthetic organic chemistry. The reactivity of the chloro, methyl, and carboxamide moieties can be selectively exploited to build a wide array of more complex molecules.
Building Block for Heterocyclic Compounds
Pyridine-based structures are fundamental to many biologically active compounds and functional materials. This compound serves as a key building block for synthesizing a variety of other heterocyclic systems. The chloro-substituent at the 6-position is a particularly useful handle for synthetic transformations, such as nucleophilic substitution reactions, allowing for the introduction of new functional groups or the formation of fused ring systems. The amide group can also participate in cyclization reactions to form new heterocyclic rings. Pyridine carboxamide scaffolds are central to the synthesis of natural products and other biologically active molecules nih.gov.
Interactive Table: Synthetic Utility of Functional Groups
| Functional Group | Position | Type of Reactions | Potential Products |
|---|---|---|---|
| Chlorine | 6 | Nucleophilic Substitution, Cross-Coupling | Aminopyridines, Alkoxypyridines, Bi-aryl compounds |
| Carboxamide | 2 | Hydrolysis, Reduction, Condensation | Pyridine carboxylic acids, Aminomethyl-pyridines, Fused heterocycles |
Intermediate in Complex Molecule Synthesis
In multi-step synthetic pathways, stable and reactive intermediates are crucial for achieving high yields and purity of the final product. This compound is utilized as such an intermediate. For instance, in the synthesis of complex pharmaceutical or agrochemical targets, this molecule can be prepared and then elaborated in subsequent steps. The synthesis of 2-chloro-3-amido-4-methylpyridine, a structurally related compound, highlights a process where a cyano group is converted to an amide, which is then used in further reactions google.com. This step-wise approach allows for the controlled construction of intricate molecular architectures where the pyridine carboxamide core is a central feature. Research has shown that intermediates like dienamides can be isolated during the formation of 2-pyridone rings, demonstrating the step-wise nature of these complex syntheses researchgate.net.
Applications in Agrochemical Research
The pyridine carboxamide chemical structure is a well-established "pharmacophore" in the agrochemical industry, particularly in the development of fungicides.
Pyridine carboxamide derivatives have been a focus of intense research since the commercialization of fungicides that utilize this core structure nih.gov. These compounds often function as succinate (B1194679) dehydrogenase inhibitors (SDHIs). SDHIs disrupt the fungal metabolic process by inhibiting the succinate dehydrogenase enzyme, which is critical for cellular respiration. Research has demonstrated that novel pyridine carboxamide derivatives show significant antifungal activity against various plant pathogens nih.gov. For example, studies on compounds like 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, which shares the chlorinated pyridine core, have shown potent inhibition of the SDH enzyme in pathogens such as Botrytis cinerea nih.gov.
Furthermore, analogs of pyridine-3-carboxamide have been synthesized and evaluated for their effectiveness against bacterial wilt in plants, demonstrating the broader utility of this class of compounds in combating various plant diseases nih.gov. The strategic design of these molecules, focusing on the substituents on the pyridine and amide groups, is crucial for optimizing their biological activity nih.gov.
Potential in Material Science and Polymer Chemistry
The electronic properties and coordination capabilities of the pyridine ring system make this compound and its derivatives attractive candidates for applications in materials science.
Ligand in Coordination Chemistry
Pyridine and its derivatives are classic ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals wikipedia.org. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can readily coordinate to a metal center wikipedia.org. In this compound, the carboxamide group provides an additional potential coordination site through its oxygen or nitrogen atom, allowing it to act as a chelating ligand. Pyridine-2,6-dicarboxamide, a related structure, is a known chelating agent for metal cations like copper, cobalt, iron, and nickel mdpi.com. Thiourea derivatives containing a pyridine ring have also been extensively studied as functional ligands that coordinate to metals through both oxygen and sulfur atoms researchgate.net. The ability to form stable metal complexes opens up possibilities for creating novel catalysts, sensors, or materials with specific magnetic or optical properties.
Interactive Table: Metals Coordinated by Pyridine-based Ligands
| Metal Ion | Common Geometries | Potential Applications |
|---|---|---|
| Copper (Cu²⁺, Cu⁺) | Tetrahedral, Square Planar | Catalysis, Biological imaging |
| Iron (Fe²⁺, Fe³⁺) | Octahedral | Catalysis, Magnetic materials |
| Nickel (Ni²⁺) | Octahedral, Square Planar | Catalysis, Electrochemistry |
| Palladium (Pd²⁺) | Square Planar | Cross-coupling catalysis |
Component in Functional Materials
The pyridine ring is an electron-deficient aromatic system, a property that is valuable in the design of organic electronic materials. Pyridine-3,5-dicarbonitrile moieties, for example, are gaining significant attention in the development of materials for organic light-emitting diodes (OLEDs), particularly those exhibiting thermally activated delayed fluorescence (TADF) nih.gov. By incorporating this compound or its derivatives into larger polymeric or macromolecular structures, it is possible to develop functional materials. These materials could possess tailored electronic properties suitable for applications in organic electronics, such as semiconductors or charge-transporting layers. The exploitation of pyridine-dicarboxamide scaffolds in the design of various functional materials, including sensors, has been noted in the literature mdpi.com.
Applications in Chemical Sensors and Probes
Currently, there is no available research data detailing the application of this compound in chemical sensors or probes.
Advanced Research Perspectives and Future Directions for 6 Chloro 3 Methyl Pyridine 2 Carboxamide
Emerging Synthetic Strategies
While the direct synthesis of 6-Chloro-3-methyl-pyridine-2-carboxamide is not extensively documented, several emerging and established strategies can be logically extended for its efficient preparation.
A primary route would involve the amidation of the corresponding ester, Methyl 6-chloro-3-methylpyridine-2-carboxylate, which is a known compound. apolloscientific.co.uk This can be achieved by direct reaction with ammonia (B1221849) or by forming an activated acid derivative (like an acyl chloride) followed by reaction with ammonia.
More elaborate de novo syntheses offer greater flexibility. One plausible multi-step approach, adapted from methods used for structural isomers, could start from readily available precursors like acetone (B3395972) and malononitrile. googleapis.com A potential pathway is outlined below:
Knoevenagel Condensation & Cyclization: Reaction of an appropriate β-keto ester with an enamine or an equivalent could form a substituted dihydropyridine (B1217469).
Aromatization: Oxidation of the dihydropyridine intermediate would yield the corresponding pyridone.
Chlorination: Treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) would convert the pyridone to the 6-chloropyridine derivative. googleapis.com
Functional Group Interconversion: Conversion of a pre-existing group at the C2 position (e.g., a nitrile) to the desired carboxamide via hydrolysis. googleapis.com
Modern synthetic methodologies offer more efficient and sustainable alternatives.
Multi-component Reactions (MCRs): One-pot syntheses, such as those catalyzed by nanoceria on multi-walled carbon nanotubes, have been developed for pyridine-3-carboxamides and could be adapted for 2-carboxamide (B11827560) isomers. researchgate.net These reactions combine multiple simple starting materials in a single step, reducing waste and improving efficiency.
Electrochemical Synthesis: Recent advancements have demonstrated the electrochemical synthesis of pyridine (B92270) carboxamides from pyridine carbohydrazides and various amines in aqueous media. rsc.org This oxidant-free method represents a green chemistry approach that could be explored for the synthesis of the target compound.
Catalytic C-H Activation: Directing group-assisted C-H amidation on the pyridine core is a frontier in synthetic chemistry that could potentially install the carboxamide group directly onto a pre-functionalized 6-chloro-3-methylpyridine ring, bypassing multiple steps.
| Synthetic Approach | Key Precursors/Reagents | Potential Advantages |
| Ester Amidation | Methyl 6-chloro-3-methylpyridine-2-carboxylate, Ammonia | Direct, potentially high-yielding final step. |
| De Novo Synthesis | Simple acyclic precursors (e.g., β-keto esters) | High flexibility for analogue synthesis. |
| Multi-component Reactions | Aldehydes, active methylene (B1212753) compounds, ammonia source | Atom economy, operational simplicity. researchgate.net |
| Electrochemical Synthesis | Corresponding carbohydrazide, amine source | Green, avoids chemical oxidants. rsc.org |
Advanced Spectroscopic Characterization Techniques
Unambiguous characterization of this compound relies on a suite of spectroscopic techniques. While experimental data for this specific molecule is scarce, its expected spectroscopic signature can be predicted based on data from analogous compounds. mdpi.comnih.govchemicalbook.com
¹H NMR: The proton spectrum is expected to show two distinct signals for the aromatic protons on the pyridine ring, likely appearing as doublets due to mutual coupling. The chemical shifts would be influenced by the electron-withdrawing nature of the chlorine atom and the carboxamide group, and the electron-donating methyl group. Signals for the methyl protons (a singlet) and the amide protons (two broad singlets, or one if rotation is fast) would also be present.
¹³C NMR: The carbon spectrum would display six signals for the pyridine ring carbons and one for the methyl carbon, with chemical shifts characteristic of their electronic environment. The carbonyl carbon of the amide would appear significantly downfield.
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the primary amide (typically two bands in the 3200-3400 cm⁻¹ region), a strong C=O stretching band (around 1650-1680 cm⁻¹), and various C-N and C-Cl stretching frequencies.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.
Advanced techniques like 2D NMR (COSY, HSQC, HMBC) would be crucial for definitive assignment of all proton and carbon signals. For studying the compound in the solid state, techniques like solid-state NMR and X-ray crystallography would provide insights into crystal packing and intermolecular interactions, such as hydrogen bonding involving the carboxamide group. mdpi.comiucr.org
| Technique | Predicted Key Features for this compound |
| ¹H NMR | Two aromatic doublets (H4, H5); one methyl singlet; two broad amide N-H singlets. |
| ¹³C NMR | Six aromatic carbon signals; one methyl carbon signal; one downfield carbonyl signal. |
| IR (cm⁻¹) | ~3400 & 3200 (N-H stretch); ~1670 (C=O stretch); C-Cl stretch. |
| MS (EI) | Molecular ion peak (M⁺) and an isotopic M+2 peak (~33% intensity). |
Integrated Computational and Experimental Approaches
The synergy between computational modeling and experimental work is a powerful paradigm for accelerating research. For this compound, this integration can provide deep mechanistic insights and guide the design of new applications.
DFT for Structural and Spectroscopic Prediction: Density Functional Theory (DFT) calculations can be used to predict the ground-state geometry, bond lengths, and bond angles of the molecule. bendola.com These calculations also allow for the prediction of spectroscopic data (IR, NMR), which can be compared with experimental results to confirm the structure. mdpi.combendola.com For instance, calculated vibrational frequencies can be matched to an experimental IR spectrum, and predicted NMR chemical shifts can aid in the assignment of complex spectra.
Molecular Docking for Biological Exploration: Pyridine carboxamides are frequently investigated as enzyme inhibitors. mdpi.comnih.gov If this compound is considered as a lead for drug discovery, molecular docking simulations can predict its binding mode and affinity within the active site of a target protein. rsc.org This computational screening can prioritize which biological targets to pursue experimentally, saving time and resources.
Reaction Mechanism Elucidation: Computational chemistry can be employed to map out the energy profiles of potential reactions, helping to understand reaction mechanisms and predict product distributions. This is particularly useful for designing novel synthetic routes or understanding complex reactivities.
| Computational Method | Application | Corresponding Experimental Validation |
| DFT Geometry Optimization | Predicts stable conformation, bond lengths/angles. | X-ray Crystallography. |
| DFT Frequency Calculation | Predicts IR and Raman spectra. | FT-IR and Raman Spectroscopy. |
| GIAO-DFT NMR Calculation | Predicts ¹H and ¹³C NMR chemical shifts. | 1D and 2D NMR Spectroscopy. |
| Molecular Docking | Predicts binding mode and affinity to a protein target. | In vitro enzyme inhibition assays. mdpi.com |
Exploration of Novel Chemical Reactivities
The trifunctional nature of this compound provides multiple handles for chemical modification, opening avenues for the synthesis of a wide array of derivatives.
Nucleophilic Aromatic Substitution (NuAr): The chlorine atom at the 6-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. uoanbar.edu.iq This site is a prime target for substitution with various nucleophiles (e.g., O-, N-, S-based), allowing for the introduction of diverse functional groups. This reactivity is a cornerstone of pyridine chemistry for building molecular complexity. researchgate.net
Cross-Coupling Reactions: The C-Cl bond is an excellent handle for modern cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination can be employed to form new C-C, C-C(alkynyl), and C-N bonds, respectively. This enables the attachment of various aryl, heteroaryl, alkyl, and amino moieties at the C6 position. researchgate.net
Reactions at the Pyridine Nitrogen: The lone pair on the pyridine nitrogen atom allows for reactions typical of tertiary amines, such as N-alkylation or N-oxidation with peracids to form the corresponding pyridine N-oxide. wikipedia.org N-oxidation significantly alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions and is a key strategy in crystal engineering. wikipedia.orgrsc.org
Modification of the Carboxamide: The amide group itself can undergo various transformations. Dehydration using agents like POCl₃ or P₂O₅ would yield the corresponding nitrile (6-chloro-3-methylpicolinonitrile). Hofmann rearrangement could convert the amide to a primary amine (2-amino-6-chloro-3-methylpyridine), providing access to a different class of substituted pyridines.
Functionalization of the Methyl Group: While less straightforward, the methyl group could potentially be functionalized via free-radical halogenation, although this may lack selectivity. Alternatively, oxidation could convert the methyl group to a carboxylic acid, though this would require harsh conditions that might affect other parts of the molecule.
Untapped Applications in Chemical Research and Development
The unique substitution pattern of this compound makes it a promising platform for development in several fields beyond its immediate use as a chemical intermediate.
Medicinal Chemistry and Agrochemicals: The pyridine carboxamide motif is a well-established pharmacophore found in numerous bioactive compounds. nih.gov This compound could serve as a key building block for libraries of new molecules to be screened for various biological activities, including as antifungal agents (e.g., succinate (B1194679) dehydrogenase inhibitors), antivirals, or kinase inhibitors. nih.govrsc.org The chlorine atom provides a vector for diversification to explore structure-activity relationships (SAR).
Materials Science and Crystal Engineering: The carboxamide group is a robust hydrogen bond donor and acceptor, while the pyridine nitrogen and its N-oxide derivative are excellent hydrogen bond acceptors. rsc.org This makes the molecule an ideal candidate for crystal engineering, where it can be used to form predictable supramolecular structures (synthons) with other molecules. This could lead to the development of novel co-crystals, organic frameworks, or functional materials with tailored optical or electronic properties.
Coordination Chemistry and Catalysis: Pyridine carboxamides can act as bidentate ligands, coordinating to metal centers through the pyridine nitrogen and the amide oxygen. bendola.commdpi.com Complexes of this compound with transition metals could be investigated for their catalytic activity, for example, in oxidation or reduction reactions. The electronic properties of the ligand could be fine-tuned by modifying the substituents, thereby modulating the catalytic performance of the metal center.
Challenges and Opportunities in Pyridine Carboxamide Research
The exploration of this compound and related compounds is not without its challenges, but these challenges also create significant opportunities for innovation.
Challenges:
Regioselectivity: Controlling regioselectivity during the synthesis and functionalization of polysubstituted pyridines can be difficult. For example, electrophilic substitution on the pyridine ring is often challenging and may lead to mixtures of products. uoanbar.edu.iq
Catalyst Inhibition: The basic nitrogen atom of the pyridine ring can sometimes coordinate to and inhibit transition metal catalysts used in cross-coupling reactions, requiring careful optimization of reaction conditions.
Solubility and Bioavailability: In the context of drug discovery, pyridine carboxamide derivatives can sometimes suffer from poor aqueous solubility, which can impact their bioavailability and therapeutic potential.
Opportunities:
Green and Efficient Synthesis: There is a vast opportunity to develop more sustainable and efficient synthetic routes using modern methodologies like C-H activation, flow chemistry, and biocatalysis. These approaches can reduce step counts, minimize waste, and provide access to novel analogues. researchgate.netrsc.org
Expansion of Chemical Space: The three distinct functional handles on this compound offer immense potential for creating large, diverse libraries of novel compounds. This untapped chemical space is ripe for exploration in high-throughput screening for new drugs, agrochemicals, and materials.
Computational Co-design: The increasing accuracy and accessibility of computational chemistry tools allow for the in silico design of molecules with desired properties before their synthesis. nih.gov Integrating computational predictions with experimental validation can dramatically accelerate the discovery and optimization cycle for new applications of this versatile scaffold.
Q & A
What are the critical parameters and multi-step synthetic routes for 6-Chloro-3-methyl-pyridine-2-carboxamide?
Basic Question
The synthesis involves sequential reactions requiring precise temperature control and reaction time optimization to achieve high yields (typically >70%). Key steps include:
- Chlorination at the 6-position using reagents like POCl₃ or SOCl₂ under anhydrous conditions.
- Methylation at the 3-position via nucleophilic substitution or catalytic coupling.
- Carboxamide formation through condensation with ammonia or amines under reflux.
Critical parameters include solvent polarity (e.g., DMF for polar intermediates) and stoichiometric ratios to avoid side reactions like over-chlorination or incomplete amidation .
Which spectroscopic and analytical techniques are essential for structural validation?
Basic Question
Structural confirmation requires:
- ¹H/¹³C NMR : To resolve methyl (δ ~2.5 ppm) and pyridine ring protons (δ ~7.5–8.5 ppm).
- IR Spectroscopy : Confirmation of carboxamide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass Spectrometry (HRMS) : To verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with chlorine (³⁵Cl/³⁷Cl).
Discrepancies in spectral data should prompt re-evaluation of reaction purity or byproduct analysis .
How can computational chemistry optimize reaction pathways for this compound?
Advanced Question
Quantum mechanical calculations (e.g., DFT) predict intermediate stability and transition states, reducing trial-and-error experimentation. For example:
- Reaction Path Search : Identifies energy barriers for chlorination or amidation steps.
- Solvent Effects : COSMO-RS models simulate solvent interactions to enhance yield.
- Machine Learning : Trains on historical reaction data to predict optimal conditions (e.g., catalyst loading, temperature).
This hybrid computational-experimental approach accelerates synthesis design .
What experimental design strategies minimize variability in synthesis?
Advanced Question
Use factorial design (e.g., 2³ full factorial) to test variables:
- Factors : Temperature (60–100°C), solvent (DMF vs. THF), catalyst concentration (0.1–1.0 mol%).
- Response Variables : Yield, purity (HPLC >98%).
Statistical analysis (ANOVA) identifies significant factors and interactions, reducing required experiments by 50% compared to one-factor-at-a-time approaches .
How to resolve contradictions between spectroscopic data and expected structures?
Advanced Question
Case Study: A ¹³C NMR mismatch at the carboxamide carbon (δ ~170 ppm vs. expected ~165 ppm) suggests:
- Tautomerism : Keto-enol equilibrium altering chemical shifts.
- Crystallographic Validation : Single-crystal X-ray diffraction confirms bond lengths and angles (e.g., C=O distance ~1.23 Å).
- Dynamic NMR : Detects slow-exchange conformers in DMSO-d₆ at elevated temperatures.
Cross-validation with multiple techniques is critical .
What role does steric hindrance play in modifying biological activity?
Advanced Question
Structural analogs with bulkier substituents (e.g., 6-Bromo-3-methyl derivatives) show reduced enzyme inhibition due to steric clashes in binding pockets.
- Molecular Docking : Predicts binding affinity (ΔG) changes using PyMol or AutoDock.
- SAR Studies : Systematic substitution at the 2-carboxamide position (e.g., -NH₂ vs. -NMe₂) correlates with IC₅₀ values in kinase assays.
Crystallographic data (e.g., PDB entries) guide rational modifications .
How to optimize solvent systems for large-scale synthesis?
Advanced Question
Green Chemistry Metrics :
- E-factor : Minimize waste by switching from DMF to cyclopentyl methyl ether (CPME), reducing E-factor from 15 to 5.
- Solvent Recovery : Distillation or membrane separation (e.g., nanofiltration) improves sustainability.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining yield .
What are the challenges in scaling up from milligram to kilogram quantities?
Advanced Question
Key issues include:
- Exothermic Reactions : Adiabatic calorimetry identifies unsafe temperature spikes during chlorination.
- Purification : Switch from column chromatography to recrystallization (solvent: ethyl acetate/hexane) for cost efficiency.
- Byproduct Management : LC-MS monitors trace impurities (e.g., di-chlorinated byproducts) to meet ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
